N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O4S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications
Potential Antiviral Activity
Compounds with structural similarities, particularly those containing indole and tetrahydroquinoline motifs, have been explored for their antiviral properties. For instance, substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and derivatives have been synthesized and evaluated for antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Although the specific compound was not studied, this suggests that compounds with related structures could be potential candidates for antiviral drug development (Ivashchenko et al., 2014).
Receptor Agonist Properties
Another area of research involves the investigation of receptor agonist properties in compounds with indole derivatives. Studies on novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates have shown binding affinities to cloned receptors, indicating their potential in the development of receptor-targeted therapies. This demonstrates the relevance of exploring compounds with indole and sulfonyl functional groups for their pharmacological properties (Barf et al., 1996).
Anticancer Applications
Compounds incorporating indole, sulfonyl, and tetrahydroquinoline units have been evaluated for their anticancer potential. For example, derivatives have been studied for their topoisomerase I-targeting activity and cytotoxicity against cancer cell lines. The research on these compounds emphasizes the importance of the structural elements present in N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide for anticancer drug discovery (Ruchelman et al., 2004).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-28(2)23(20-16-29(3)21-10-6-5-9-19(20)21)15-26-24(31)25(32)27-18-12-11-17-8-7-13-30(22(17)14-18)35(4,33)34/h5-6,9-12,14,16,23H,7-8,13,15H2,1-4H3,(H,26,31)(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAJVWLLUTNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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